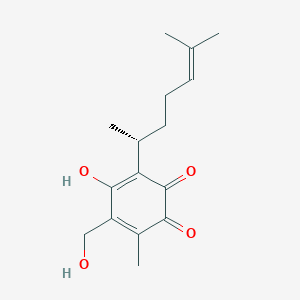
Mochiquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mochiquinone is a natural product found in Antillogorgia rigida with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
Mochiquinone was identified as a new sesquiterpene derivative isolated from the Caribbean gorgonian coral Pseudopterogorgia rigida. This discovery was made through spectroscopic analysis of its acetylated derivative, along with other known compounds like alpha-curcumene and curcuphenol. This study underlines the importance of marine organisms as sources of novel bioactive compounds with potential applications in drug discovery and natural product chemistry (D’Armas, Mootoo, & Reynolds, 2000).
Therapeutic Potentials
While this compound specifically has limited direct references in available scientific literature for its applications, closely related compounds like thymoquinone, derived from Nigella sativa, have been extensively studied. Thymoquinone exhibits a broad spectrum of therapeutic benefits including antioxidant, anti-inflammatory, and anticancer activities. Its efficacy in mitigating oxidative stress and enhancing immunomodulatory responses highlights its potential in addressing various pathological conditions, suggesting a promising area for further research into sesquiterpene derivatives like this compound (Erboğa et al., 2016).
Antimicrobial Applications
Research into the antimicrobial activities of thymoquinone against Listeria monocytogenes, a pathogen of significant concern in food safety, indicates that derivatives like this compound could have similar applications. Thymoquinone's ability to inhibit biofilm formation and disrupt critical virulence attributes of pathogens underlines the potential of sesquiterpene derivatives in developing new antimicrobial agents (Miao et al., 2019).
Antioxidant Mechanisms
The detailed study of thymoquinone's interaction with mitochondrial respiratory chains and reactive oxygen species (ROS) suggests that this compound, with its structural similarities, could also exhibit potent antioxidant properties. These insights into the mechanisms of action could guide the development of novel antioxidants for clinical and cosmetic applications (James et al., 2005).
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
5-hydroxy-4-(hydroxymethyl)-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H22O4/c1-9(2)6-5-7-10(3)13-15(19)12(8-17)11(4)14(18)16(13)20/h6,10,17,19H,5,7-8H2,1-4H3/t10-/m1/s1 |
Clave InChI |
ZUWXDDYTHMYYDD-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=O)C1=O)[C@H](C)CCC=C(C)C)O)CO |
SMILES canónico |
CC1=C(C(=C(C(=O)C1=O)C(C)CCC=C(C)C)O)CO |
Sinónimos |
mochiquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



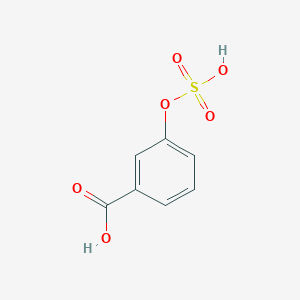
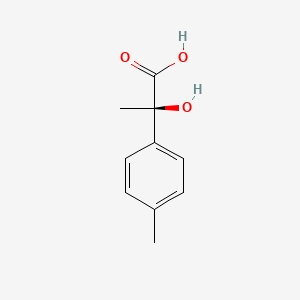


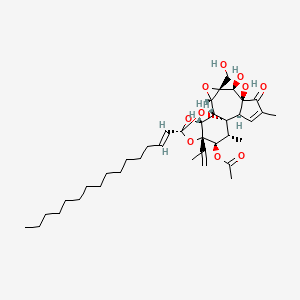


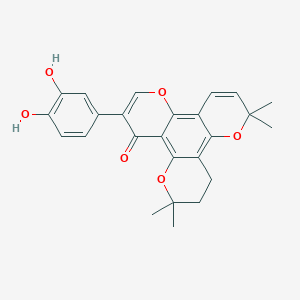
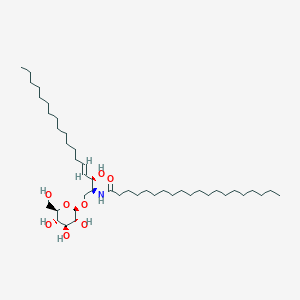

![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)
